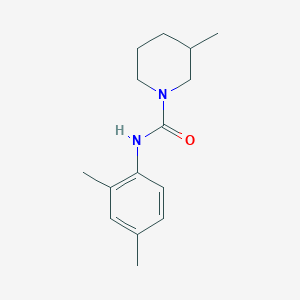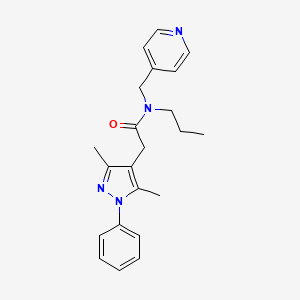![molecular formula C21H34N4O B5427272 {6-oxo-6-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]hexyl}amine dihydrochloride](/img/structure/B5427272.png)
{6-oxo-6-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]hexyl}amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{6-oxo-6-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]hexyl}amine dihydrochloride, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). It is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
{6-oxo-6-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]hexyl}amine dihydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, memory, and attention in animal models of these disorders. Additionally, this compound has been found to have anti-inflammatory and neuroprotective properties.
Wirkmechanismus
{6-oxo-6-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]hexyl}amine dihydrochloride binds selectively to the α7 nAChR, a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR by this compound leads to the influx of calcium ions into the cell, which triggers a cascade of signaling events that ultimately result in the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This mechanism of action is believed to underlie the cognitive-enhancing and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the growth and survival of neurons. Additionally, this compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are implicated in the pathogenesis of several neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of {6-oxo-6-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]hexyl}amine dihydrochloride is its selectivity for the α7 nAChR, which reduces the risk of off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of this compound is its relatively low potency compared to other α7 nAChR agonists, which may limit its effectiveness in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for the research on {6-oxo-6-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]hexyl}amine dihydrochloride. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders. Additionally, there is a need for further studies to elucidate the molecular mechanisms underlying the cognitive-enhancing and neuroprotective effects of this compound. Finally, there is a need for the development of more potent and selective α7 nAChR agonists that can be used in experimental paradigms where this compound may not be effective.
Synthesemethoden
{6-oxo-6-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]hexyl}amine dihydrochloride can be synthesized using a multi-step process involving the reaction of 6-bromohexan-1-ol with 3-(4-phenyl-1-piperazinyl)propanenitrile, followed by hydrogenation and cyclization to form the final product. The synthesis method has been described in detail in several scientific publications.
Eigenschaften
IUPAC Name |
6-amino-1-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]hexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O/c22-12-6-2-5-11-21(26)25-13-7-10-20(18-25)24-16-14-23(15-17-24)19-8-3-1-4-9-19/h1,3-4,8-9,20H,2,5-7,10-18,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQOUUFZFQPDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCCCN)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acrylate](/img/structure/B5427214.png)


![6-[2-(3,4-dimethoxyphenyl)ethyl]-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5427234.png)
![N-[4-(acetylamino)-3-methylphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5427242.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(phenylthio)acetamide](/img/structure/B5427243.png)

![6-{[4-(cyclopropylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one](/img/structure/B5427255.png)
![2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5427256.png)
![2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5427267.png)
![N-{4-[(allylamino)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5427283.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide](/img/structure/B5427287.png)
![2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-pentylacetamide](/img/structure/B5427289.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B5427295.png)